

"2-(1-Tetrazolyl)benzylamine" CAS number and IUPAC name

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Compound of Interest

Compound Name: 2-(1-Tetrazolyl)benzylamine

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An In-Depth Technical Guide to 2-(1H-Tetrazol-1-yl)benzylamine: A Versatile Scaffold for Modern Drug Discovery

Abstract

In the landscape of medicinal chemistry, the strategic incorporation of privileged scaffolds is paramount to the successful development of novel therapeutics. 2-(1H-Tetrazol-1-yl)benzylamine has emerged as a compound of significant interest, merging two critical pharmacophoric elements: the metabolically robust tetrazole ring and a synthetically versatile primary amine. This guide provides an in-depth analysis of its chemical identity, synthesis, and profound utility as a building block in drug discovery. We will explore the foundational role of the tetrazole moiety as a carboxylic acid bioisostere and demonstrate how the benzylamine framework provides a gateway for constructing diverse chemical libraries aimed at a spectrum of biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent scaffold in their research and development pipelines.

Core Chemical Identity

To effectively utilize any chemical entity, a precise understanding of its fundamental properties is essential. 2-(1H-Tetrazol-1-yl)benzylamine is characterized by the following identifiers and properties.

Property	Value	Source
IUPAC Name	(2-(1H-tetrazol-1-yl)phenyl)methanamine	N/A
CAS Number	449756-94-9	[1]
Molecular Formula	C ₈ H ₉ N ₅	[1]
Molecular Weight	175.19 g/mol	[1]
Appearance	Off-white to light yellow solid (Typical)	N/A
Topological Polar Surface Area	80.5 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
Storage Conditions	2-8°C, Inert atmosphere	[1]

The Tetrazole Moiety: A Pillar of Modern Medicinal Chemistry

The significance of 2-(1H-Tetrazol-1-yl)benzylamine is intrinsically linked to the unique attributes of the tetrazole ring. Historically, the tetrazole functional group has been recognized as a premier bioisostere for the carboxylic acid group.[3][4] This substitution is a cornerstone strategy in drug design for several compelling reasons:

- **Metabolic Stability:** The tetrazole ring is exceptionally resistant to metabolic degradation, offering a significant advantage over the more labile carboxylic acid group. This enhances the pharmacokinetic profile of a drug candidate.[3]
- **Physicochemical Properties:** With a pKa similar to that of a carboxylic acid, the tetrazole ring can engage in similar ionic interactions with biological targets. However, its increased lipophilicity can improve cell membrane permeability and overall bioavailability.[4]
- **Structural Mimicry:** The planar, delocalized system of the tetrazole ring occupies a similar spatial arrangement to a carboxylate group, allowing it to fit into active sites designed for the

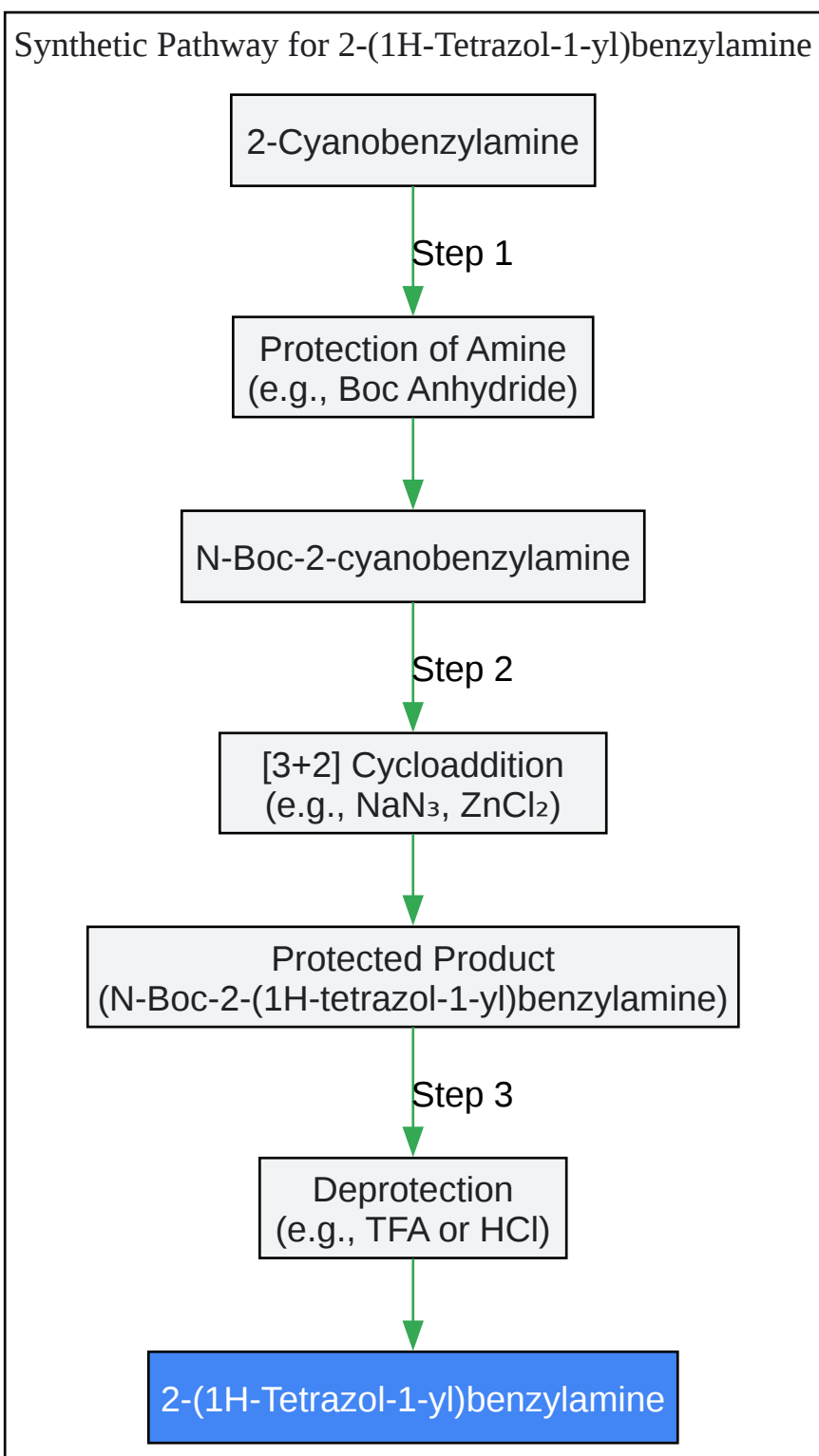
latter.[5]

More than 20 FDA-approved drugs, including the blockbuster antihypertensives Losartan and Valsartan, feature a tetrazole ring, attesting to its profound impact on pharmaceutical development.[6][7] These compounds span a vast range of therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[8][9]

Synthesis and Chemical Reactivity

The synthesis of 2-(1H-Tetrazol-1-yl)benzylamine can be approached through several established routes in heterocyclic chemistry. A common and efficient strategy involves the construction of the tetrazole ring from a nitrile precursor, a reaction often referred to as a [3+2] cycloaddition.[5][10]

A plausible synthetic workflow is outlined below:



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Caption: Plausible synthetic workflow for 2-(1H-Tetrazol-1-yl)benzylamine.

The primary amine of the benzylamine moiety is the key handle for synthetic diversification. It readily participates in a wide array of chemical transformations, including:

- Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.
- Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
- Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
- Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This synthetic tractability allows for the systematic exploration of the chemical space around the core scaffold.

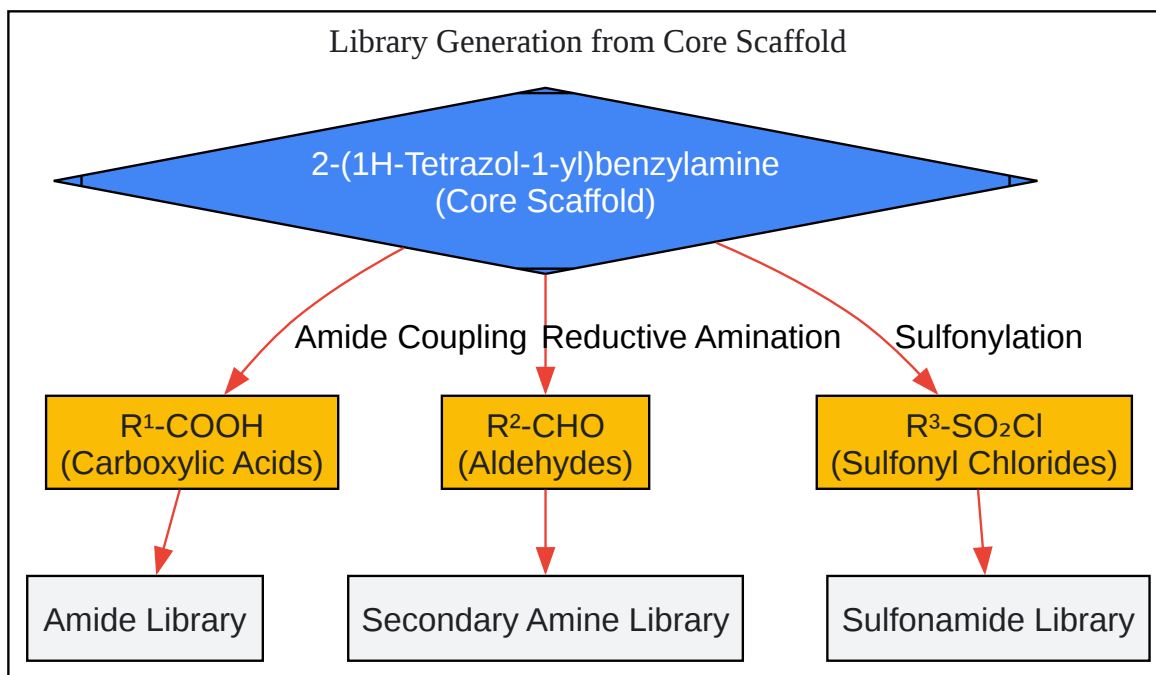
Application as a Versatile Building Block in Drug Discovery

The true value of 2-(1H-Tetrazol-1-yl)benzylamine lies in its application as a foundational building block for creating libraries of novel, drug-like molecules.^{[4][11]} Its structure provides a perfect starting point for fragment-based or scaffold-based drug design.

The molecule can be conceptually divided into three key regions for diversification:

- The Amine (Vector for Diversity): The primary point of attachment for various R-groups, enabling the exploration of different side chains to optimize binding and physicochemical properties.
- The Phenyl Ring (Structural Core): Provides a rigid spacer that orients the other functional groups in a defined three-dimensional arrangement.
- The Tetrazole Ring (Pharmacophore): Acts as the key bioisosteric anchor, engaging with the biological target.

The following diagram illustrates its central role in library synthesis.



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Caption: Role as a scaffold for generating diverse chemical libraries.

Experimental Protocol: Parallel Amide Library Synthesis

To illustrate the practical utility of this scaffold, the following section provides a detailed, self-validating protocol for the synthesis of a small amide library. This methodology is robust and amenable to high-throughput synthesis platforms.

Objective: To synthesize a diverse library of N-acylated derivatives of 2-(1H-Tetrazol-1-yl)benzylamine.

Materials:

- 2-(1H-Tetrazol-1-yl)benzylamine (1.0 eq)
- A diverse set of carboxylic acids (R-COOH) (1.1 eq)

- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reaction vials (e.g., 8 mL) with stir bars
- Automated liquid handler (optional)
- High-Performance Liquid Chromatography (HPLC) for analysis
- Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation

Step-by-Step Methodology:

- Stock Solution Preparation:
 - Prepare a 0.2 M stock solution of 2-(1H-Tetrazol-1-yl)benzylamine in anhydrous DMF.
 - Prepare a 0.22 M stock solution for each carboxylic acid in anhydrous DMF in separate vials.
 - Prepare a 0.24 M stock solution of HBTU in anhydrous DMF.
 - Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.
 - Causality: Using stock solutions ensures accurate and rapid dispensing, which is critical for library synthesis and minimizes handling of solids. Anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.
- Reagent Dispensing:
 - To each reaction vial, add the appropriate carboxylic acid stock solution (e.g., 250 μ L).
 - Add the 2-(1H-Tetrazol-1-yl)benzylamine stock solution (250 μ L) to each vial.
 - Causality: The amine is added before the coupling agent and base to ensure it is present to react with the in situ-formed activated ester.

- Activation and Coupling:
 - To each vial, add the HBTU stock solution (250 μ L).
 - Immediately follow with the addition of the DIPEA stock solution (250 μ L).
 - Seal the vials and place them on a shaker or multi-well stir plate at room temperature.
 - Allow the reactions to proceed for 12-16 hours.
 - Causality: HBTU reacts with the carboxylic acid to form a highly reactive activated ester. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and to scavenge the proton released during amide bond formation, driving the reaction to completion.
- Workup and Analysis (Quench & Crash Protocol):
 - To each reaction vial, add 1 mL of water. This will quench the reaction and precipitate the desired product, as many organic products are insoluble in a high-DMF/water mixture.
 - Centrifuge the vials to pellet the precipitate.
 - Decant the supernatant.
 - Wash the pellet with 1 mL of a 1:1 water/acetonitrile mixture and repeat the centrifugation and decanting process.
 - Dry the resulting solid product under a high vacuum.
- Quality Control:
 - Dissolve a small amount of each product in a suitable solvent (e.g., DMSO).
 - Analyze the purity of each library member by HPLC.
 - Confirm the identity (molecular weight) of each product by LC-MS.

- Trustworthiness: This QC step is non-negotiable. It validates the success of the synthesis for each library member and ensures that any downstream biological screening data is reliable.

Conclusion

2-(1H-Tetrazol-1-yl)benzylamine is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. By combining the proven bioisosteric advantages of the tetrazole ring with the synthetic flexibility of a primary benzylamine, it provides an efficient and powerful platform for generating novel molecular entities. Its utility as a core scaffold allows for the rapid exploration of chemical space, accelerating the hit-to-lead optimization process. As the demand for innovative therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a critical component of successful research and development programs.

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